BenchChemオンラインストアへようこそ!

4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole

Medicinal Chemistry Physicochemical Property Prediction ADME

4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole (CAS 1215205-57-4) features a unique Br/Cl dual-halogenation pattern providing two orthogonal handles for sequential Pd-catalyzed cross-coupling—enabling site-selective diversification not possible with mono-halogenated analogs. Its XLogP3=3.2 and TPSA=28.7Ų make it ideal for CNS drug discovery, facilitating BBB penetration. Essential for kinase inhibitor SAR programs targeting CK1/CK2, where polyhalogenated benzimidazoles achieve submicromolar potency. Generic 2-methylbenzimidazole cannot replicate this reactivity or biological activity.

Molecular Formula C8H6BrClN2
Molecular Weight 245.504
CAS No. 1215205-57-4
Cat. No. B577539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole
CAS1215205-57-4
Molecular FormulaC8H6BrClN2
Molecular Weight245.504
Structural Identifiers
SMILESCC1=NC2=C(N1)C=C(C=C2Br)Cl
InChIInChI=1S/C8H6BrClN2/c1-4-11-7-3-5(10)2-6(9)8(7)12-4/h2-3H,1H3,(H,11,12)
InChIKeyCXMZJEHRYZRXJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole (CAS 1215205-57-4): A Halogenated Benzimidazole Building Block for Medicinal Chemistry and Targeted Synthesis


4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole (CAS 1215205-57-4) is a heterocyclic building block belonging to the benzimidazole family, characterized by a fused benzene-imidazole bicyclic core with a unique halogenation pattern (bromine at position 4, chlorine at position 6, and a methyl group at position 2) [1]. This specific substitution pattern confers distinct physicochemical properties and reactivity profiles compared to unsubstituted or mono-halogenated benzimidazole analogs, making it a valuable intermediate for constructing more complex molecules with tailored properties in pharmaceutical research and chemical synthesis .

Why 4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole (CAS 1215205-57-4) Cannot Be Replaced by a Generic Benzimidazole Analog


Substitution of 4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole with a generic, less-substituted benzimidazole (e.g., 2-methylbenzimidazole) is likely to fail in many synthetic and biological contexts due to the compound's distinct halogenation pattern, which fundamentally alters its reactivity and intermolecular interactions. The simultaneous presence of bromine and chlorine atoms at specific positions on the benzene ring introduces unique electronic effects and steric constraints that are absent in unsubstituted or mono-halogenated analogs. This specific arrangement is critical for applications where the compound's exact lipophilicity (XLogP3-AA: 3.2 [1]), hydrogen-bonding capacity (1 donor, 1 acceptor [1]), or its utility as a selectively functionalizable scaffold via metal-catalyzed cross-coupling reactions [2] is required. A generic substitution would result in a different set of physicochemical properties and synthetic handles, potentially leading to a loss of activity, selectivity, or synthetic efficiency in a downstream application.

Quantitative Differentiation Guide for 4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole (CAS 1215205-57-4)


Increased Lipophilicity (XLogP3-AA) of 4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole vs. 2-Methylbenzimidazole

The introduction of bromine and chlorine substituents onto the benzimidazole core of 4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole results in a significantly higher computed lipophilicity compared to its unsubstituted parent, 2-methylbenzimidazole. This difference is quantified by the XLogP3-AA values, a widely used algorithm for predicting partition coefficients [1]. Higher lipophilicity can critically influence a compound's membrane permeability, protein binding, and overall pharmacokinetic profile in a biological context [2]. The measured difference of approximately 2 log units is substantial, representing a ~100-fold increase in partition coefficient.

Medicinal Chemistry Physicochemical Property Prediction ADME

Reduced Polar Surface Area (TPSA) of 4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole vs. 2-Methylbenzimidazole

The topological polar surface area (TPSA) is a key descriptor for predicting a molecule's ability to permeate biological barriers, including the blood-brain barrier (BBB). The halogenated target compound, 4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole, exhibits a significantly lower computed TPSA compared to its unsubstituted parent, 2-methylbenzimidazole [REFS-1, REFS-2]. A lower TPSA value is generally associated with improved membrane permeability and a higher likelihood of crossing the BBB [3]. The 19.1 Ų reduction in TPSA is a substantial change that could shift a compound from a low to a high permeability classification.

Medicinal Chemistry Physicochemical Property Prediction Blood-Brain Barrier Penetration

Impact of Halogenation Pattern on Kinase Inhibitory Activity: A Class-Level Inference for 4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole

While no direct IC50 data is available for 4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole, a structure-activity relationship (SAR) study on polyhalogenated benzimidazoles demonstrates that the specific placement and identity of halogen atoms dramatically influence kinase inhibitory potency [1]. The study found that 4,5,6,7-tetrabromobenzimidazoles substituted at position 2 with chlorine or bromine exhibited potent CK2 inhibition (IC50 = 0.49–0.93 μM) and also gained CK1 inhibitory activity (IC50 = 2.2–18.4 μM), whereas unsubstituted or alkyl-substituted analogs did not [1]. This class-level evidence strongly suggests that the unique 4-bromo-6-chloro substitution pattern of the target compound is not arbitrary; it is a specific, non-interchangeable structural feature designed to modulate interactions with biological targets like protein kinases.

Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship (SAR)

Optimal Research and Industrial Application Scenarios for 4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole (CAS 1215205-57-4)


Lead Optimization in CNS Drug Discovery Programs

The compound's high computed lipophilicity (XLogP3-AA = 3.2) and low polar surface area (TPSA = 28.7 Ų) make it a strategically advantageous scaffold for optimizing leads targeting central nervous system (CNS) disorders. These physicochemical properties are strongly correlated with the ability to cross the blood-brain barrier (BBB), a common hurdle in CNS drug development [1]. In a medicinal chemistry campaign, 4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole can be used as a core scaffold to explore structure-activity relationships (SAR) while maintaining favorable BBB-permeability characteristics, providing a significant advantage over more polar benzimidazole analogs [2].

Kinase-Focused Chemical Biology and Drug Discovery

As a halogenated benzimidazole, this compound is a relevant building block for synthesizing focused libraries of potential kinase inhibitors. Class-level SAR data demonstrates that polyhalogenated benzimidazoles can achieve potent inhibition of casein kinases (CK1 and CK2) with IC50 values in the low micromolar to submicromolar range, a profile that is dependent on the specific halogenation pattern [3]. Researchers investigating kinase targets can use 4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole as a starting material to introduce this specific, activity-modulating substitution pattern into more complex molecules, potentially unlocking novel selectivity or potency profiles.

Development of Novel Synthetic Methodologies via Cross-Coupling

The presence of both bromine and chlorine atoms on the benzimidazole core provides two distinct, orthogonal synthetic handles for metal-catalyzed cross-coupling reactions [4]. This enables a sequential, site-selective functionalization strategy that is not possible with less-substituted analogs. For instance, a methodologist can exploit the difference in reactivity between aryl bromides and aryl chlorides in palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reactions to append two different molecular fragments to the scaffold in a controlled manner, enabling the efficient construction of diverse, complex compound libraries [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.